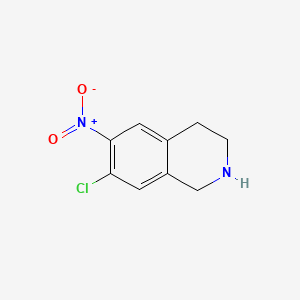

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention in recent years. Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines have been studied extensively. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . Also, the use of prefunctionalized N-arylated/protected THIQ is indispensable for better reaction performance as otherwise nitrogen of unprotected THIQ can undergo oxidation .Scientific Research Applications

Synthesis and Antibacterial Properties

The synthesis of new 8-nitrofluoroquinolone derivatives, involving 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showcased their significant antibacterial activity against both gram-positive and gram-negative strains. The introduction of substituted primary amines at the C-7 position led to derivatives demonstrating promising antibacterial efficacy, especially against S. aureus, with minimal inhibitory concentration (MIC) values ranging approximately from 2-5 microg/mL, suggesting a potential pathway for developing new antibacterial agents (Al-Hiari et al., 2007).

Evaluation of Local Anesthetic Activity and Acute Toxicity

Research on isoquinoline alkaloids, specifically a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, investigated their local anesthetic activity, acute toxicity, and structure-toxicity relationship. The compounds exhibited high local anesthetic activity on rabbit eyes, with most derivatives being more active than lidocaine, providing longer durations of complete anesthesia. Additionally, the study explored acute toxicity and determined that modifications to the compounds could lead to promising drug candidates with reduced toxicity and increased therapeutic margins (Azamatov et al., 2023).

Anticancer Activity and Synthesis of Novel Compounds

The development of chlorinated and fluorinated 7-azaindenoisoquinolines as potent cytotoxic anticancer agents that inhibit topoisomerase I (Top1) was significant. By replacing the 3-nitro group with 3-chloro and 3-fluoro substituents, these compounds retained high Top1 inhibitory activities and demonstrated potent cytotoxicities in human cancer cell cultures. Some showed moderate inhibitory activities against enzymes involved in DNA damage repair, suggesting a potential for improved cancer treatment strategies (Elsayed et al., 2017).

Novel Synthetic Routes and Drug Development

An efficient route for the large-scale preparation of KF31327, a phosphodiesterase V inhibitor, involved starting with 7-chloro-2,4(1H,3H)-quinazolinedione. This route showcased the synthesis of the 6-nitro compound with good selectivity, optimizing conditions to minimize unwanted by-products and demonstrating a practical approach for drug substance preparation, highlighting the importance of innovative synthetic methods in drug development (Fujino et al., 2001).

Discovery of Potent Topoisomerase I Poisons

Research into indenoisoquinoline topoisomerase I poisons, which lack the 3-nitro toxicophore, identified that fluorine and chlorine could replace the 3-nitro group with minimal loss of Top1 poisoning activity. This discovery opens avenues for designing new indenoisoquinolines with improved safety profiles, potentially reducing the risks associated with nitro toxicophores in cancer treatment (Beck et al., 2015).

Mechanism of Action

Target of Action

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq analogs are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Thiq analogs are known to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.33 cm/s .

Result of Action

Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

It is recommended to store the compound in a cool, dry, and well-ventilated place .

Properties

IUPAC Name |

7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCNHVMLOCIZKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B595227.png)

![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B595229.png)

![[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B595230.png)

![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)